Rabeprazole Sulfide N-Oxide

Description

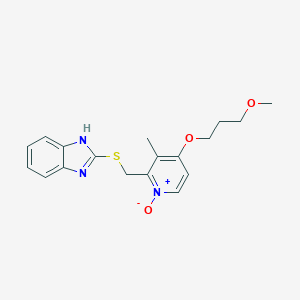

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSOUPMFBQXHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582521 | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924663-40-1 | |

| Record name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924663-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Synthetic Routes and Mechanistic Aspects of Formation for Rabeprazole Sulfide N Oxide

Analysis of Formation During Rabeprazole (B1678785) Active Pharmaceutical Ingredient Synthesis

The synthesis of Rabeprazole typically involves the oxidation of its thioether precursor, 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1H-benzimidazole (Rabeprazole Sulfide). This critical oxidation step is designed to convert the sulfide (B99878) to a sulfoxide (B87167), yielding Rabeprazole. However, under certain conditions, this oxidation can also occur on the nitrogen atom of the pyridine (B92270) ring, leading to the formation of Rabeprazole Sulfide N-Oxide.

Specific Chemical Transformations Leading to Pyridine N-Oxidation on Thioether Precursors

The primary chemical transformation leading to the formation of this compound is the oxidation of the pyridine nitrogen atom in the thioether precursor. This reaction is a competing pathway to the desired S-oxidation that forms Rabeprazole. The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it susceptible to attack by electrophilic oxidizing agents.

Common oxidizing agents employed in the synthesis of Rabeprazole, such as meta-chloroperoxybenzoic acid (m-CPBA), are known to effect N-oxidation of heterocyclic aromatic compounds. The peroxy acid acts as an electrophilic oxygen donor, transferring an oxygen atom to the nucleophilic nitrogen of the pyridine ring.

Influence of Reaction Conditions, Reagents, and Intermediates on Impurity Generation

The generation of this compound as an impurity is significantly influenced by several factors, including the choice of oxidizing agent, reaction temperature, pH, and the presence of catalysts or intermediates. The selectivity of the oxidation process (S-oxidation vs. N-oxidation) is a delicate balance of these parameters.

| Factor | Influence on this compound Formation |

| Oxidizing Agent | Stronger, less selective oxidizing agents can increase the likelihood of N-oxidation. m-CPBA is a common reagent known to produce N-oxide impurities. |

| Stoichiometry of Oxidant | An excess of the oxidizing agent can lead to over-oxidation, increasing the formation of both the N-oxide and the sulfone impurity. |

| Reaction Temperature | Higher temperatures can provide the activation energy for the N-oxidation pathway, potentially increasing the yield of the N-oxide impurity. |

| pH of the Reaction Medium | The basicity of the pyridine nitrogen can be influenced by the pH of the medium, which in turn can affect its nucleophilicity and susceptibility to oxidation. |

| Solvent | The polarity and nature of the solvent can influence the stability of intermediates and transition states for both S- and N-oxidation pathways, thereby affecting the product distribution. |

Exploration of Potential By-product Genesis in Industrial and Laboratory Synthesis

In both industrial and laboratory settings, the synthesis of Rabeprazole is susceptible to the formation of various by-products, with this compound being a notable example. Its genesis is often a direct consequence of the reagents and conditions chosen for the oxidation of the thioether intermediate. The challenge in large-scale production lies in achieving a high conversion to Rabeprazole while minimizing the formation of closely related impurities that can be difficult to separate.

Process optimization studies often focus on fine-tuning the oxidation conditions to favor the desired S-oxidation. This may involve exploring alternative oxidizing agents, employing catalytic systems to enhance selectivity, or carefully controlling reaction parameters to disfavor the N-oxidation pathway.

Proposed Mechanistic Pathways for the Formation of the N-Oxide Moiety in the Pyridine Ring

The formation of the N-oxide moiety on the pyridine ring of the Rabeprazole thioether precursor is believed to proceed through a concerted or stepwise mechanism involving the attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent, typically a peroxy acid like m-CPBA.

A plausible mechanistic pathway can be described as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic peroxide oxygen of the m-CPBA molecule.

Transition State: A transition state is formed where the N-O bond is beginning to form, and the O-O bond of the peroxy acid is beginning to break.

Proton Transfer: A proton transfer likely occurs, either intramolecularly from the carboxylic acid portion of the m-CPBA or facilitated by the solvent, to the leaving carboxylate group.

Product Formation: The N-O bond is fully formed, resulting in the protonated N-oxide, and the peroxy acid is reduced to the corresponding carboxylic acid (m-chlorobenzoic acid). Subsequent deprotonation yields the final this compound.

The electronic nature of the substituents on the pyridine ring can influence the rate of this reaction. Electron-donating groups can increase the nucleophilicity of the nitrogen atom, potentially accelerating N-oxidation, while electron-withdrawing groups would have the opposite effect.

Comprehensive Assessment of Degradation Pathways and Stability Kinetics of Rabeprazole Sulfide N Oxide

Forced Degradation Studies Under Diverse Stress Conditions

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the intrinsic stability of a molecule nih.gov. This involves subjecting the compound to conditions more severe than those used for accelerated stability testing.

The benzimidazole (B57391) scaffold, central to Rabeprazole (B1678785) and its derivatives, is known to be highly labile in acidic environments google.commdpi.com. It is anticipated that Rabeprazole Sulfide (B99878) N-Oxide would exhibit significant degradation under acidic conditions. The degradation mechanism for proton pump inhibitors in acidic media typically involves complex rearrangements of the benzimidazole and pyridine (B92270) rings, potentially leading to cleavage and formation of simpler aromatic structures tandfonline.comnih.gov.

In neutral and basic conditions, the molecule is expected to be more stable. However, prolonged exposure to strong basic conditions could potentially lead to hydrolysis, although Rabeprazole itself shows more stability in alkaline environments compared to acidic ones nih.govmdpi.com.

The sulfide group (-S-) in Rabeprazole Sulfide N-Oxide is a primary target for oxidation. The presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂), would likely lead to the formation of corresponding sulfoxide (B87167) and sulfone derivatives google.com.

The primary oxidative by-products would be:

Rabeprazole N-Oxide : Oxidation of the sulfide to a sulfoxide (-SO-) would yield 2-[[[4-(3-methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, also known as Rabeprazole N-Oxide researchgate.netnih.gov.

Rabeprazole Sulfone N-Oxide : Further oxidation of the sulfoxide group would result in the formation of the sulfone (-SO₂-), yielding 2-[[[4-(3-methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]sulfonyl]-1H-benzimidazole, or Rabeprazole Sulfone N-Oxide researchgate.netscbt.com.

These compounds are also known impurities in the synthesis of Rabeprazole, often formed through over-oxidation researchgate.net.

Benzimidazole-containing compounds have been shown to be sensitive to light nih.govacs.org. Exposure to UV or visible light can induce photochemical reactions. The N-oxide functional group can also be susceptible to photolytic degradation. The degradation pathway for benzimidazoles under light exposure can involve radical formation, ring cleavage, and dimerization acs.org. Therefore, it is highly probable that this compound would degrade upon exposure to light, leading to a complex mixture of photoproducts.

Thermal stress is a key factor in stability assessment. Studies on related benzimidazole sulfoxides like Omeprazole show that decomposition begins at elevated temperatures (e.g., 135°C) ingentaconnect.com. Rabeprazole Sodium has also been observed to degrade significantly under dry heat (105°C) nih.gov. It is expected that this compound would also be susceptible to thermal degradation. Kinetic studies would likely reveal the reaction to follow first-order kinetics, a common observation in the degradation of pharmaceutical compounds researchgate.net. Determining kinetic parameters such as the rate constant (k), half-life (t₁/₂), and activation energy (Ea) would require specific experimental data, which is not currently available in published literature.

Identification and Characterization of Degradation Products

Based on the predicted degradation pathways, the primary degradation products of this compound can be identified. These products are often seen as related substances or impurities during the synthesis and stability testing of Rabeprazole itself tandfonline.comresearchgate.net.

| Stress Condition | Functional Group Affected | Potential Degradation Product(s) |

| Oxidative | Sulfide (-S-) | Rabeprazole N-Oxide (Sulfoxide), Rabeprazole Sulfone N-Oxide (Sulfone) |

| Acid Hydrolysis | Benzimidazole & Pyridine Rings | Cleavage products such as 1H-Benzimidazol-2-thiol and pyridine derivatives |

| Photolytic | Benzimidazole Ring, N-Oxide | Complex mixture including dehydrodimers and ring-opened products |

| Thermal | Entire Molecule | Various decomposition products |

Characterization of these products would typically involve techniques such as High-Performance Liquid Chromatography (HPLC) for separation, followed by Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation tandfonline.comnih.gov.

Long-Term and Accelerated Stability Profile Determination

Determining the long-term and accelerated stability profile of a compound is guided by the International Council for Harmonisation (ICH) guidelines.

Accelerated Stability: These studies are performed under elevated temperature and humidity conditions (e.g., 40°C / 75% relative humidity) for a period of six months nih.govnih.gov. The goal is to predict the long-term stability and identify likely degradation products that might form under normal storage conditions.

Long-Term Stability: These studies are conducted under recommended storage conditions (e.g., 25°C / 60% RH) for a longer duration, typically up to five years.

While specific stability data for pure this compound is not publicly available, its formation and presence are monitored during the stability studies of Rabeprazole drug products tandfonline.comresearchgate.net. The stability of solutions containing Rabeprazole impurities has been tested, showing acceptable stability for limited periods (e.g., 24-48 hours) at room temperature, which is crucial for analytical method validation nih.gov.

Factors Influencing the Chemical Stability in Pharmaceutical Matrices

However, based on the well-documented instability of the parent compound, Rabeprazole, and general principles of chemical stability, a qualitative assessment of the factors likely to influence the stability of this compound can be inferred. The core benzimidazole and pyridine ring structures are shared with Rabeprazole, making it susceptible to similar degradation triggers.

pH and Acidity: The stability of Rabeprazole is highly dependent on pH. It undergoes rapid degradation in acidic media and is more stable under neutral to alkaline conditions. The decomposition half-life of Rabeprazole sodium is less than 10 minutes in aqueous solutions with a pH below 3.0, while it is significantly more stable at a pH above 8.0. chemicalbook.com This acid lability is a hallmark of the benzimidazole class of proton pump inhibitors. It is therefore highly probable that this compound is also susceptible to acid-catalyzed degradation. The presence of acidic pharmaceutical excipients, such as acrylic acid polymers (e.g., carbomers), has been shown to significantly decrease the stability of Rabeprazole in solid-state mixtures. allmpus.com Conversely, alkaline excipients like magnesium oxide can act as stabilizers. allmpus.com

Oxidative Stress: Rabeprazole has been found to be labile to oxidative stress. Forced degradation studies using hydrogen peroxide have shown significant degradation of Rabeprazole sodium. nih.govcookechem.com The sulfide moiety in this compound could be susceptible to further oxidation, potentially leading to the formation of the corresponding sulfone derivative.

Temperature and Humidity: Elevated temperature is a critical factor in the degradation of Rabeprazole. Thermal stress studies have demonstrated significant degradation of the compound. cookechem.com In solid dosage forms, the combination of high temperature and high relative humidity (e.g., 40°C / 75% RH) can accelerate the degradation process and the formation of impurities. tandfonline.comnih.gov It is reasonable to expect that this compound would also exhibit sensitivity to thermal stress, particularly in the presence of moisture.

Photostability: While Rabeprazole is reported to be adversely affected by light, detailed photostability studies are less common in the literature compared to pH and temperature effects. chemicalbook.com The chromophoric nature of the benzimidazole and pyridine rings suggests that this compound may also be susceptible to photodegradation.

Influence of Pharmaceutical Excipients: The choice of excipients in a pharmaceutical formulation is crucial for maintaining the stability of sensitive active ingredients like Rabeprazole. As mentioned, acidic excipients can promote degradation, while alkaline stabilizers are often included in formulations to create a protective micro-environment. allmpus.com Studies on Rabeprazole sodium have also shown that certain hydrophilic polymeric excipients can enhance its aqueous stability. kmpharma.in Incompatibilities between the active pharmaceutical ingredient and excipients, such as the Maillard reaction with reducing sugars, can also lead to degradation. chemicalbook.com Therefore, a careful selection of compatible excipients would be essential for any formulation containing this compound.

While specific kinetic data for this compound is unavailable, the degradation of the parent compound, Rabeprazole, is known to follow first-order kinetics. kmpharma.in The following table illustrates the impact of temperature and excipients on the degradation rate constant of Rabeprazole in a simulated intestinal fluid (pH 6.8), highlighting the types of interactions that could be relevant for its derivatives.

Table 1: First-Order Degradation Rate Constants (k) for Rabeprazole in the Presence of Various Excipients

| Condition | Temperature (°C) | Rate Constant (k) (h⁻¹) |

| No Excipient | 37 | 0.75 |

| No Excipient | 60 | 2.78 |

| Brij 58 | 37 | 0.22 |

| Brij 58 | 60 | 0.53 |

| Poloxamer 188 | 37 | 0.43 |

| Poloxamer 188 | 60 | 1.15 |

| Cremophor RH40 | 37 | 0.35 |

| Cremophor RH40 | 60 | 0.98 |

| Gelucire 44/14 | 37 | 0.31 |

| Gelucire 44/14 | 60 | 0.89 |

| PEG 6000 | 37 | 0.55 |

| PEG 6000 | 60 | 1.62 |

This data pertains to Rabeprazole, not this compound, and is presented for illustrative purposes to show the influence of formulation components on the stability of a closely related compound. kmpharma.in

Advanced Analytical Methodologies for Detection, Characterization, and Quantification of Rabeprazole Sulfide N Oxide

Chromatographic Method Development and Validation for Separation and Purity Assessment

Chromatographic techniques are central to separating Rabeprazole (B1678785) Sulfide (B99878) N-Oxide from the active pharmaceutical ingredient (API) and other related substances. The development of robust and validated methods is crucial for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quantitative analysis of Rabeprazole and its impurities. nih.gov Stability-indicating reversed-phase HPLC (RP-HPLC) methods have been developed to separate Rabeprazole from its process-related impurities and degradation products, including the N-oxide form. nih.govmdpi.com

Method development typically involves optimizing several key parameters to achieve adequate separation (resolution) between Rabeprazole and its impurities. A common approach utilizes a C18 column, which is a non-polar stationary phase. nih.govmdpi.comsphinxsai.com The separation is then achieved by carefully adjusting the mobile phase composition, often a gradient mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724). nih.govmdpi.com The pH of the buffer is a critical parameter that is fine-tuned to ensure optimal separation. nih.gov

Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose. nih.govnih.gov This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. nih.govsphinxsai.comnih.gov For instance, linearity is confirmed by achieving a correlation coefficient greater than 0.99 for the impurity over a specified concentration range. sphinxsai.comnih.govnih.gov Accuracy is often assessed through recovery studies, where a known amount of the impurity is spiked into a sample and the percentage recovered is calculated. nih.govnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Waters Symmetry Shield RP18 (250 mm x 4.6 mm), 5 µm | nih.govmdpi.com |

| Mobile Phase A | 0.025 M KH2PO4 buffer with 0.1% triethylamine (B128534) (pH 6.4) and acetonitrile (90:10 v/v) | nih.govmdpi.com |

| Mobile Phase B | Acetonitrile and water (90:10 v/v) | nih.govmdpi.com |

| Flow Rate | 1.0 mL/min | nih.govmdpi.com |

| Detection | UV at 280 nm | nih.govmdpi.com |

| Column Temperature | 30°C | sphinxsai.com |

For the detection and identification of trace-level impurities like Rabeprazole Sulfide N-Oxide, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC with UV detection. nih.govjocpr.com This technique is particularly valuable for identifying unknown impurities that may be present at levels below 0.1%. jocpr.com

In a typical LC-MS/MS setup, the HPLC system separates the components of the sample mixture. jocpr.com The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source, which generates charged molecules. nih.govresearchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). jocpr.com A triple quadrupole mass spectrometer can be operated in selected ion recording (SIR) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification of specific impurities. nih.govresearchgate.net The MRM mode involves monitoring a specific precursor ion-to-product ion transition, which significantly enhances the signal-to-noise ratio and provides a high degree of certainty in identification. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Symmetry C18 (100 x 4.6 mm), 3.5 µm | nih.gov |

| Mobile Phase A | 0.1% Formic acid in water | nih.gov |

| Mobile Phase B | Acetonitrile | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | nih.govresearchgate.net |

| Detection Mode | Selected Ion Recording (SIR) / Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

Rabeprazole is a chiral molecule, existing as two enantiomers (R and S forms) due to the stereogenic center at the sulfur atom. Therefore, the analysis of enantiomeric purity is critical. Chiral separation techniques are employed to separate and quantify the individual enantiomers of Rabeprazole and its related chiral impurities.

Chiral HPLC methods often utilize chiral stationary phases (CSPs), such as those based on polysaccharide derivatives like cellulose (B213188) or amylose. researchgate.net For example, a cellulose tris-(3,5-dichlorophenylcarbamate) stationary phase has been successfully used for the simultaneous chiral and chemoseparation of R-(+)-rabeprazole and its related impurities. researchgate.netresearchgate.net

Capillary electrophoresis (CE) is another powerful technique for chiral separations. nih.gov In CE, separation is achieved in a narrow capillary filled with a background electrolyte. For chiral separations, chiral selectors, such as cyclodextrins (CDs), are added to the electrolyte. Dual cyclodextrin (B1172386) systems, for instance using a combination of sulfobutyl-ether-β-CD and native γ-CD, have proven effective for the baseline separation of Rabeprazole enantiomers. nih.gov These methods can be optimized and validated to reliably determine as little as 0.15% of the unwanted enantiomer (distomer) in a sample of the desired enantiomer. nih.gov

Spectroscopic Techniques for Structural Elucidation

While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of impurities like this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. This is a critical step in identifying a new or unexpected impurity. By comparing the experimentally measured accurate mass with the theoretical mass calculated for a proposed chemical formula, the molecular identity can be confirmed with a high degree of confidence, typically with a mass error of less than 5 parts per million (ppm). scirp.org

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation patterns of a selected ion. In this technique, a specific ion (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). scirp.org The resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. By analyzing the fragments, chemists can piece together the structure of the original molecule. shimadzu.com For this compound, the mass difference of 16 Da compared to the sulfide impurity is a key indicator of oxidation, and the fragmentation pattern helps to confirm the location of the N-oxide group. shimadzu.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. nih.govjocpr.com Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the complete chemical structure of an impurity can be elucidated.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. The chemical shift (δ), integration (area under the peak), and splitting pattern (multiplicity) of each signal are analyzed. jocpr.comnih.gov

¹³C NMR (Carbon NMR): This experiment provides information about the different types of carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups. jocpr.comnih.gov

By synthesizing the impurity and comparing its NMR spectra with that of the unknown peak isolated from the drug substance, its identity can be definitively confirmed. nih.govjocpr.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a compound provides a unique molecular fingerprint. For this compound and related structures, specific absorption bands correspond to the vibrations of its key functional groups.

While a dedicated spectrum for this compound is not extensively published, analysis of its structural analogues, such as Rabeprazole, Rabeprazole N-Oxide, and Rabeprazole Sulfone-N-Oxide, allows for the prediction of its characteristic spectral features. The key functional groups include the benzimidazole (B57391) ring, the pyridine (B92270) N-oxide moiety, the sulfide linkage, and the methoxypropoxy side chain.

Key characteristic absorption bands expected in the FT-IR spectrum of this compound and related compounds are detailed below. For instance, in the analysis of Rabeprazole, a distinct band for S=O stretching is observed around 1094.1 cm⁻¹. researchgate.net For Rabeprazole N-Oxide, characteristic absorptions for C–O stretching and S=O stretching are noted at 1098 and 1059 cm⁻¹, respectively. researchgate.net

Table 1: Predicted FT-IR Characteristic Peaks for this compound and Related Functional Groups

| Wave Number (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~3400 cm⁻¹ | N-H (Benzimidazole) | Stretching |

| ~3100-3000 cm⁻¹ | Aromatic C-H | Stretching |

| ~2950-2850 cm⁻¹ | Aliphatic C-H | Stretching |

| ~1600-1450 cm⁻¹ | C=C and C=N (Aromatic Rings) | Stretching |

| ~1300-1200 cm⁻¹ | C-N (Benzimidazole) | Stretching |

| ~1260 cm⁻¹ | N-O (Pyridine N-Oxide) | Stretching |

| ~1100-1000 cm⁻¹ | C-O-C (Ether linkage) | Stretching |

Note: The exact wavenumbers can vary based on the molecular environment and sample preparation.

Method Validation According to International Conference on Harmonisation (ICH) Guidelines

The validation of analytical methods is a mandatory requirement in the pharmaceutical industry to ensure that the chosen method is reliable, reproducible, and suitable for its intended purpose. The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines, specifically Q2(R1), for the validation of analytical procedures. ich.org The following subsections detail the validation parameters for a typical stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the quantification of Rabeprazole and its related impurities, including this compound. nih.gov

Specificity and Selectivity Evaluation

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In the context of Rabeprazole analysis, this means the method must be able to separate this compound from Rabeprazole and other related substances like Rabeprazole Sulfide and Rabeprazole Sulfone. jocpr.com

To demonstrate specificity, forced degradation studies are performed on Rabeprazole, subjecting it to stress conditions such as acid, base, and oxidative hydrolysis, as well as thermal and photolytic degradation. nih.govresearchgate.net The resulting degradation products are then analyzed. The method is considered specific if the peaks for Rabeprazole and its impurities, including this compound, are well-resolved from each other, with no co-elution. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that each peak corresponds to a single component. sphinxsai.com A successful specificity study shows that the mass balance is within an acceptable range (e.g., 97.3–101.3%), confirming that the degradation products are adequately detected. nih.gov

Linearity, Range, and Calibration Curve Development

Linearity demonstrates the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org To establish linearity, a series of standard solutions of the impurity are prepared at different concentrations and analyzed. The peak areas are then plotted against the corresponding concentrations to construct a calibration curve.

The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be greater than 0.99. sphinxsai.com For impurities, the range typically covers from the Limit of Quantification (LOQ) to 150% or 200% of the specified limit. nih.gov

Table 2: Representative Linearity Data for Rabeprazole and Related Impurities

| Compound | Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Rabeprazole | 2.5–25 | 0.994 | nih.gov |

| Rabeprazole Impurities | LOQ to 2.00 | > 0.998 | nih.gov |

| Rabeprazole | 0.05–12.0 | > 0.999 | nih.gov |

Accuracy (Recovery) and Precision (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value and is often determined through recovery studies. ich.org A known amount of the impurity standard (e.g., this compound) is spiked into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage of the analyte recovered is then calculated. Acceptable recovery is typically within 90-110%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org

Repeatability (Intra-day precision) : Assesses precision over a short interval of time with the same analyst and equipment. It is typically evaluated by performing at least six replicate determinations at 100% of the test concentration or by analyzing three different concentrations in triplicate.

Intermediate Precision (Inter-day precision) : Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Precision is measured by the Relative Standard Deviation (%RSD), which should generally be less than 2%.

Table 3: Representative Accuracy and Precision Data for Rabeprazole Impurities

| Parameter | Specification Level | Result | Reference |

|---|---|---|---|

| Accuracy (% Recovery) | LOQ, 0.50, 1.00, 1.50 µg/mL | 92.0% – 109.1% | nih.gov |

| Accuracy (% Recovery) | 3 concentration levels | 99.9% – 101.9% | nih.gov |

| Repeatability (%RSD) | 6 determinations | < 2% | nih.govresearchgate.net |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org

These limits are crucial for analyzing impurities, as the LOQ defines the lower boundary for reporting. The LOD and LOQ are commonly determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is typical for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. scribd.com

Table 4: Representative LOD and LOQ Values for Rabeprazole and Related Impurities

| Compound | LOD | LOQ | Reference |

|---|---|---|---|

| Rabeprazole (RP) | 1 µg/mL | 2.5 µg/mL | nih.gov |

| Rabeprazole N-Oxide Related Impurities | 0.055 µg/mL | 0.17 µg/mL | researchgate.net |

Robustness and System Suitability Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ich.org This provides an indication of its reliability during normal usage. Common parameters to vary during robustness testing include:

Flow rate of the mobile phase (e.g., ±0.1 mL/min). nih.gov

Mobile phase composition (e.g., ±1% organic phase). nih.gov

Detection wavelength (e.g., ±2 nm). nih.gov

Column temperature.

pH of the buffer.

The method is considered robust if the system suitability parameters remain within the acceptance criteria despite these variations. wisdomlib.org

System Suitability Testing (SST) is an integral part of the analytical method and is performed before and during the analysis of samples to ensure the continued performance of the chromatographic system. nih.gov Key SST parameters include:

Tailing factor (Asymmetry factor) : Measures peak symmetry. The acceptance criterion is typically ≤ 2.0. nih.gov

Theoretical plates (N) : Measures column efficiency. A higher number indicates better efficiency.

Resolution (Rs) : Measures the degree of separation between two adjacent peaks. A value of > 1.5 is generally required. nih.gov

Repeatability (%RSD) : The precision of replicate injections of a standard solution, typically with an acceptance criterion of ≤ 2.0%.

Table 5: Typical System Suitability Test Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria | Reference |

|---|---|---|

| Tailing Factor | ≤ 2.0 | nih.gov |

| Resolution (between critical pairs) | ≥ 1.5 | nih.gov |

| %RSD for replicate injections | ≤ 2.0% | shimadzu.com |

Application of Reference Standards in Analytical Quality Control

The use of well-characterized reference standards is a fundamental and indispensable component of analytical quality control in the pharmaceutical industry. pharmaffiliates.comclearsynth.com These standards serve as the benchmark against which drug substances and products are evaluated, ensuring their identity, purity, quality, and strength. pharmiweb.com For an active pharmaceutical ingredient (API) like Rabeprazole, controlling impurities is critical for ensuring safety and efficacy. Regulatory bodies, under guidelines such as those from the International Council for Harmonisation (ICH), mandate the identification and characterization of any impurity present at a concentration of 0.10% or greater. researchgate.netlongdom.org In this context, a specific, highly purified reference standard for this compound is essential for its accurate detection and control.

The primary applications of the this compound reference standard in quality control include:

Peak Identification: In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the reference standard is used to definitively identify the peak corresponding to this compound in a sample chromatogram. This is achieved by comparing the retention time of the peak in the sample with that of the certified reference standard run under identical conditions.

Accurate Quantification: The reference standard is crucial for the accurate quantification of the impurity. By preparing a standard solution of known concentration, a calibration curve can be generated, or a single-point calibration can be performed. This allows for the precise determination of the amount of this compound in a given batch of Rabeprazole, ensuring it does not exceed the established safety thresholds. labinsights.nl

Analytical Method Validation: The development and validation of analytical methods rely heavily on the availability of impurity reference standards. synzeal.com The this compound standard is used to validate the performance of analytical procedures according to ICH guidelines, confirming parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govresearchgate.net This validation proves that the method is suitable for its intended purpose of reliably detecting and quantifying the impurity. researchgate.net

Stability Studies: During stability testing of the drug product, the reference standard helps to monitor the potential formation or increase of this compound over time and under various environmental conditions. pharmaffiliates.com

For a substance to be used as a reference material, it must be of high purity and be extensively characterized to confirm its identity and structure. pharmiweb.com Suppliers of this compound reference standards provide a comprehensive Certificate of Analysis (CoA) that includes detailed analytical data from techniques such as ¹H NMR, Mass Spectrometry, HPLC, and Infrared Spectroscopy (IR), confirming its suitability for quantitative and qualitative analysis. glppharmastandards.com

The data generated during the validation of an analytical method using a reference standard is critical for its approval and use in routine quality control. Below is a table representing typical validation parameters for an HPLC method designed to quantify this compound.

| Parameter | Method | Typical Acceptance Criteria | Result |

|---|---|---|---|

| Specificity | Comparison of blank, placebo, and spiked chromatograms | No interference at the retention time of the analyte | Pass |

| Linearity | Analysis of 5 concentrations across a range (e.g., LOQ to 150% of specification) | Correlation Coefficient (r²) ≥ 0.999 | 0.9995 |

| Range | Concentration interval over which linearity is established | 0.05 µg/mL - 2.0 µg/mL | Confirmed |

| Accuracy (% Recovery) | Spiking the impurity into the sample matrix at 3 levels (e.g., 50%, 100%, 150%) | Recovery between 90.0% and 110.0% | 98.5% - 104.2% |

| Precision (Repeatability, %RSD) | Six replicate injections of the same sample | Relative Standard Deviation (RSD) ≤ 5.0% | 1.8% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Report Value | 0.015 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Report Value | 0.05 µg/mL |

Impurity Profiling, Risk Assessment, and Regulatory Compliance

Qualitative and Quantitative Profiling in Rabeprazole (B1678785) Drug Substance and Pharmaceutical Formulations

The identification and quantification of impurities such as Rabeprazole Sulfide (B99878) N-Oxide in rabeprazole drug substances and formulations are essential for ensuring product quality. jocpr.com Advanced analytical techniques are employed for the comprehensive profiling of these impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method used for detecting and quantifying impurities in rabeprazole. jocpr.comnih.gov Isocratic and gradient HPLC methods have been developed to separate rabeprazole from its related substances, with area percentages of impurities ranging from 0.05% to 1.46%. jocpr.comnih.gov For structural confirmation and identification, HPLC is often coupled with mass spectrometry (LC-MS). nih.gov Techniques like LC-MS/MS and high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) mass spectrometry, provide exact mass data and fragmentation patterns, which are crucial for the definitive identification of impurities like Rabeprazole Sulfide N-Oxide. nih.govresearchgate.net

In various studies, researchers have synthesized and characterized rabeprazole impurities, including N-oxide derivatives, to serve as reference standards for analytical method development and validation. neliti.comresearchgate.netnih.gov The characterization is typically accomplished using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide detailed structural information. researchgate.netnih.gov

Table 1: Analytical Techniques for Profiling this compound

| Technique | Application | Findings |

|---|---|---|

| HPLC | Detection and Quantification | Detects impurities with area percentages ranging from 0.05% to 1.46%. jocpr.comnih.gov |

| LC-MS | Identification and Mass Determination | Confirms the mass number of impurities detected by HPLC. jocpr.comnih.gov |

| LC-MS/MS | Structural Elucidation | Provides fragmentation data for definitive structural confirmation. researchgate.net |

| NMR, IR, MS | Characterization of Reference Standards | Used to confirm the structure of synthesized impurity standards. researchgate.netnih.gov |

Evaluation of Impurity Levels Against Pharmacopoeial and Regulatory Limits

Regulatory authorities and pharmacopoeias establish strict limits for impurities in pharmaceutical products to ensure patient safety. The International Council for Harmonisation (ICH) guidelines, as well as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate that impurities present above a certain threshold (typically 0.10%) must be identified and characterized. neliti.comjocpr.com

For rabeprazole and its related substances, specific limits are outlined in pharmacopoeial monographs. While the monograph might list several potential impurities, the general threshold for reporting, identification, and qualification applies. Any impurity found at a level exceeding 0.1% requires identification. jocpr.com For certain impurities with potential genotoxicity, much lower limits may be enforced. For instance, one study on a different rabeprazole impurity suggested that it should be regulated to a limit of 0.01% due to its genotoxic potential. nih.gov

Table 2: General Regulatory Limits for Pharmaceutical Impurities

| Guideline/Pharmacopoeia | Threshold for Identification | Typical Limit for Unspecified Impurities |

|---|---|---|

| ICH Q3A/B | > 0.10% | ≤ 0.10% |

| USP/EP | > 0.10% | ≤ 0.10% neliti.com |

These limits necessitate the use of highly sensitive and validated analytical methods to accurately quantify the levels of this compound in both the API and the final drug product.

Establishment of Control Strategies for this compound Minimization

Controlling the formation of this compound is crucial during the manufacturing process of rabeprazole. This impurity can arise from the over-oxidation of rabeprazole sulfide, a key intermediate, or from the oxidation of rabeprazole itself. google.comresearchgate.net

Several strategies can be implemented to minimize the formation of this impurity:

Control of Oxidation Process: The oxidation step that converts the sulfide intermediate to the sulfoxide (B87167) (rabeprazole) is a critical control point. Careful selection of the oxidizing agent (e.g., m-chloroperbenzoic acid (m-CPBA), sodium hypochlorite), reaction temperature, and reaction time can prevent over-oxidation to the N-oxide and sulfone impurities. researchgate.netgoogle.comgoogle.com Performing the oxidation at low temperatures and restricting the amount of the oxidizing agent can reduce the formation of by-products. google.com

pH Control: The stability of benzimidazole-type proton pump inhibitors is pH-dependent, and they are susceptible to degradation in acidic or neutral conditions. google.com Maintaining an appropriate pH during the reaction and work-up steps can help minimize the formation of degradation products.

Purification Techniques: Effective purification methods are essential to remove any N-oxide impurity that may have formed. Crystallization is a common method used to purify the final product. google.com Studies have shown that crystallization from specific solvent systems, such as methanol/ethyl acetate, can significantly reduce the levels of related impurities. google.com

Process Analytical Technology (PAT): Implementing in-process monitoring can help control the reaction in real-time, ensuring the process remains within the desired parameters to minimize impurity formation.

By understanding the formation pathways and implementing robust process controls and purification steps, manufacturers can effectively limit the presence of this compound in the final product.

Toxicological Assessment and Safety Implications of Impurities in Pharmaceutical Products

The toxicological evaluation of impurities is a fundamental aspect of drug safety assessment. Unidentified and potentially toxic impurities pose a health risk to patients. researchgate.net The ICH M7 guideline provides a framework for assessing and controlling mutagenic impurities to limit potential carcinogenic risk.

The safety implication of any impurity, including this compound, depends on its concentration and toxicological profile. For impurities that are structurally alerting for genotoxicity, a thorough toxicological assessment is required. This often involves in silico toxicology predictions using software like DEREK and SARAH, followed by in vitro genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) and the chromosomal aberration assay. nih.gov

While specific toxicological data for this compound is not extensively detailed in the provided search context, the general principles of impurity toxicology apply. If an impurity is found to be genotoxic, its level must be controlled to be as low as reasonably practicable, often at or below the Threshold of Toxicological Concern (TTC). One study on a different rabeprazole impurity (impurity III) found it to be positive in both the Ames test and the chromosomal aberration assay, leading to the recommendation of a strict control limit of 0.01%. nih.gov Such findings underscore the importance of evaluating each impurity for its potential toxicity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Rabeprazole |

| Rabeprazole Sulfide |

| This compound |

| Rabeprazole Sulfone |

| Rabeprazole N-Oxide |

| 2-[[4-(3-methoxy propane)-3-methyl-N-oxido-2-pyridyl] methyl sulfonyl]-1H-benzimidazole (impurity I) |

| 2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl]methyl sulfonyl]-benzimidazole (impurity II) |

| 2-[[4-(3-methoxy propane)-3-methyl-2-pyridyl] methionyl]-1H-benzimidazole (impurity III) |

| 2-mercapto benzimidazole (B57391) (impurity IV) |

| m-chloroperbenzoic acid (m-CPBA) |

Metabolic Pathways and Pharmacological Research Implications of Rabeprazole Sulfide N Oxide

Identification as a Metabolite of Rabeprazole (B1678785) in Biological Systems

Rabeprazole is primarily metabolized in the liver through both enzymatic and non-enzymatic pathways. The main enzymatic routes involve the cytochrome P450 system, specifically the isoenzymes CYP2C19 and CYP3A4. These enzymes are responsible for the demethylation and sulfoxidation of rabeprazole, respectively. A significant non-enzymatic pathway involves the reduction of rabeprazole to rabeprazole thioether.

While rabeprazole sulfide (B99878) and rabeprazole sulfone are well-documented metabolites, the identification of Rabeprazole Sulfide N-Oxide as a direct metabolite in biological systems is not extensively reported in primary metabolic studies. It is more frequently mentioned in the context of being a potential impurity or a related substance found during the synthesis of rabeprazole. However, its structural relationship to known metabolites suggests it could be a minor or transient metabolic product.

One study identified several related substances of rabeprazole, including rabeprazole-N-oxide and rabeprazole sulfone-N-oxide, during the bulk drug synthesis process. While this does not confirm its status as a biological metabolite, it establishes its chemical relationship to the parent drug and other known metabolic products.

Exploration of In Vitro and In Vivo Biotransformation Mechanisms

Detailed in vitro and in vivo studies specifically tracking the biotransformation of rabeprazole to this compound are not prominently available in the scientific literature. The primary metabolic pathways of rabeprazole that have been extensively studied are:

CYP2C19-mediated demethylation.

CYP3A4-mediated sulfoxidation to rabeprazole sulfone.

Non-enzymatic reduction to rabeprazole thioether.

The formation of an N-oxide metabolite would typically involve oxidation of the pyridine (B92270) nitrogen atom of the rabeprazole molecule. While N-oxidation is a recognized metabolic pathway for many drugs containing a pyridine ring, the specific enzymes and conditions leading to the formation of this compound from rabeprazole in a biological context have not been clearly elucidated.

The following table summarizes the key metabolic pathways of rabeprazole:

| Metabolic Pathway | Key Enzyme(s)/Process | Resulting Metabolite(s) |

| Enzymatic | ||

| Demethylation | CYP2C19 | Desmethyl-rabeprazole |

| Sulfoxidation | CYP3A4 | Rabeprazole sulfone |

| Non-Enzymatic | ||

| Reduction | Chemical reduction | Rabeprazole thioether |

This table outlines the major established metabolic pathways of rabeprazole. The formation of this compound is not considered a primary pathway.

Comparative Metabolic Studies with Rabeprazole and Other Related Substances

Comparative metabolic studies of rabeprazole often focus on its differences from other proton pump inhibitors (PPIs) like omeprazole and lansoprazole. A key distinction of rabeprazole is its significant non-enzymatic metabolism, which makes its clearance less dependent on the genetic polymorphism of the CYP2C19 enzyme compared to other PPIs.

Theoretical Considerations of Potential Pharmacological or Toxicological Relevance of Metabolic Formation

Given the limited data on this compound as a metabolite, its pharmacological and toxicological relevance remains largely theoretical.

Pharmacological Relevance: The core pharmacological activity of rabeprazole is the inhibition of the gastric H+/K+ ATPase (proton pump). This activity is dependent on the specific chemical structure of the parent drug, which is a sulfoxide (B87167). The conversion to an N-oxide at the pyridine ring could potentially alter the molecule's ability to be activated in the acidic environment of the parietal cells and bind to the proton pump. It is conceivable that N-oxidation could decrease or abolish the proton pump inhibiting activity.

Toxicological Relevance: The toxicological profile of rabeprazole itself is well-characterized. The potential toxicity of its metabolites is also considered during drug development. In silico (computer-based) and in vitro genotoxicity evaluations are often performed on potential impurities and metabolites. One study that identified several impurities in rabeprazole sodium, including an N-oxide derivative (2-[[4-(3-methoxy propane)-3-methyl-N-oxido-2-pyridyl] methyl sulfonyl]-1H-benzimidazole), subjected them to in silico toxicity prediction. While this specific study did not highlight a significant toxicological concern for the N-oxide impurity, it underscores the importance of evaluating all related substances. Without specific toxicological data on this compound, its potential for toxicity remains unknown.

Future Research Directions and Innovative Methodologies

Development of Greener Synthesis Routes Minimizing Rabeprazole (B1678785) Sulfide (B99878) N-Oxide Formation

A primary strategy involves replacing conventional, less selective oxidizing agents. For instance, meta-chloroperoxybenzoic acid (m-CPBA), a common reagent, can lead to over-oxidation, resulting in the formation of not only the desired sulfoxide (B87167) (rabeprazole) but also impurities like rabeprazole sulfone and various N-oxides. researchgate.netsphinxsai.com Research into alternative oxidation systems represents a significant step forward. The use of sodium hypohalites, such as sodium hypochlorite (B82951) (NaOCl), in aqueous or mixed-solvent systems is being explored as a more environmentally benign and cost-effective alternative. researchgate.netgoogle.com Optimizing reaction parameters such as temperature, pH, and the molar equivalent of the oxidant is crucial in these newer methods to selectively favor the formation of rabeprazole while suppressing the pathways that lead to N-oxide impurities. researchgate.net

Another avenue of green chemistry is the implementation of continuous flow microreactors. This technology offers superior control over reaction conditions, including heat and mass transfer, which can significantly improve reaction selectivity and reduce impurity formation. researchgate.net By minimizing reaction times and enabling precise control, microreactors present a promising methodology for the large-scale, sustainable production of rabeprazole with a significantly reduced impurity profile. researchgate.net

| Parameter | Traditional Synthesis (e.g., using m-CPBA) | Greener Synthesis (e.g., using NaOCl) |

|---|---|---|

| Oxidizing Agent | meta-chloroperoxybenzoic acid (m-CPBA) | Sodium hypochlorite (NaOCl) |

| Key Impurities Formed | Rabeprazole Sulfone, Rabeprazole N-Oxide, Rabeprazole Sulfide N-Oxide researchgate.net | Reduced levels of over-oxidation products researchgate.net |

| Environmental Impact | Involves organic solvents and chlorinated waste | Often uses aqueous media, reducing organic solvent use google.com |

| Process Control | Batch processing with potential for thermal runaways | Amenable to continuous flow reactors for enhanced safety and control researchgate.net |

Advanced Computational Chemistry Approaches for Predicting Formation and Degradation Pathways

Computational chemistry is emerging as a powerful tool for proactively understanding and mitigating the formation of pharmaceutical impurities. By using theoretical models, researchers can predict the reactivity of molecules and the likelihood of various reaction pathways, thereby guiding process optimization and formulation development.

For this compound, Density Functional Theory (DFT) and other quantum chemical methods can be employed to model the electronic structure and reactivity of the rabeprazole sulfide precursor. Such studies can calculate the energy barriers for different oxidation reactions, including S-oxidation (leading to rabeprazole) versus N-oxidation of the pyridine (B92270) ring (leading to this compound). This allows for a theoretical comparison of reaction kinetics, helping to identify conditions that would thermodynamically and kinetically favor the desired product over the N-oxide impurity.

Furthermore, computational models can predict degradation pathways. Rabeprazole is known to be unstable in acidic conditions and susceptible to photodegradation. researchgate.netnih.gov Computational studies can simulate the interaction of this compound with various stressors (e.g., hydronium ions, UV radiation) to predict its stability and potential degradation products. This predictive capability is invaluable for designing stable drug formulations and defining appropriate storage conditions, minimizing the risk of degradant formation over the product's shelf life.

Novel Analytical Techniques for Enhanced Detection and Characterization

The accurate detection and characterization of impurities at trace levels are mandated by regulatory authorities to ensure the quality and safety of active pharmaceutical ingredients (APIs). jocpr.combiomedres.us Research into novel analytical techniques is focused on enhancing sensitivity, specificity, and efficiency for impurity profiling of drugs like rabeprazole.

High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique, with ongoing innovations in column technology and detector systems. jocpr.comsphinxsai.com The development of stability-indicating HPLC methods is crucial for separating this compound from the parent drug and other related substances, such as rabeprazole sulfone, rabeprazole N-oxide, and the sulfide starting material. nih.govnih.gov Modern methods often utilize columns with smaller particle sizes (e.g., UPLC) to achieve higher resolution and faster analysis times. researchgate.net

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the definitive identification of unknown impurities. jocpr.combiomedres.us LC-MS provides not only retention time data but also mass-to-charge ratio information, which is critical for determining the molecular weight of an impurity. researchgate.net Tandem mass spectrometry (MS/MS) can further be used to fragment the impurity ion, providing structural fragments that help in the unambiguous elucidation of its chemical structure, a process vital for confirming the identity of compounds like this compound. jocpr.com

| Technique | Application in Detecting this compound | Key Advantages |

|---|---|---|

| HPLC / UPLC | Quantitative analysis and separation from other impurities. sphinxsai.comresearchgate.net | High precision, robustness, and reproducibility for quantification. sphinxsai.com |

| LC-MS | Provides molecular weight information for impurity identification. jocpr.comresearchgate.net | High sensitivity and specificity for structural confirmation. biomedres.us |

| NMR Spectroscopy | Complete structural elucidation of isolated impurities. researchgate.net | Provides detailed information on the molecule's atomic connectivity. |

Elucidation of Biological Impact at Sub-Regulatory Levels and Pharmacokinetic Investigations

While regulatory guidelines set strict limits for impurities, there is a growing scientific interest in understanding the potential biological activities of these compounds even at very low, sub-regulatory levels. The N-oxide functional group can significantly alter a molecule's properties, such as its polarity, solubility, and ability to cross biological membranes. nih.gov Future research could involve in-vitro studies to determine if this compound possesses any pharmacological or toxicological activity, however minor. Such studies are crucial for a complete understanding of the drug's safety profile.

Pharmacokinetic investigations of rabeprazole have shown that it is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, into major metabolites like rabeprazole thioether and rabeprazole sulfone. fda.govclinpgx.org The metabolic fate of ingested impurities, if any were to be present, is less understood. It would be scientifically valuable to investigate whether this compound can be formed as a metabolite in-vivo or, if present as an impurity, how it is absorbed, distributed, metabolized, and excreted (ADME). Such studies, likely conducted in pre-clinical models, would provide a more comprehensive pharmacokinetic profile of all related substances associated with the drug. It is known that the half-life of the parent compound, rabeprazole, in human plasma is approximately one hour. ijpsm.com Understanding the clearance rates and metabolic pathways of its impurities would complete the pharmacological picture.

Q & A

Q. What synthetic routes are used to prepare Rabeprazole Sulfide N-Oxide, and what critical parameters must be controlled during its synthesis?

this compound is synthesized via oxidation of the corresponding sulfide derivative, a common step in proton pump inhibitor (PPI) production. Key parameters include:

- pH control during extraction to minimize sulfone byproduct formation (maintain pH ~9–11 for optimal yield) .

- Use of oxidizing agents (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) under controlled temperature (20–25°C) to prevent over-oxidation.

- Monitoring reaction progress with LC/MS to ensure intermediate conversion .

Q. What analytical techniques are recommended for identifying this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the gold standard. Methodological considerations include:

Q. How should reference standards for this compound be prepared and validated?

Certified reference materials (CRMs) must adhere to pharmacopeial guidelines:

- Multi-level traceability : Ensure alignment with USP/EP/BP primary standards .

- Stability testing : Store at -10°C to -25°C to prevent degradation; validate purity (>98%) via NMR and LC/MS .

- Documentation : Provide SMILES strings (e.g.,

O=C(N1C=CC=C1)S(=O)CC2=NC=CC(C)=C2OCCCOC) for structural verification .

Advanced Research Questions

Q. How can mass spectrometry parameters be optimized to distinguish this compound from co-eluting metabolites?

Advanced differentiation requires:

- High-resolution MS : Use instruments with ≤3 ppm mass accuracy (e.g., Orbitrap or Q-TOF) to resolve isobaric interferences (e.g., sulfone vs. N-oxide derivatives) .

- MS/MS fragmentation : Compare diagnostic ions (e.g., m/z 150 for N-oxide vs. m/z 214 for hydroxylated metabolites) .

- Collision energy optimization : Adjust CE (10–30 eV) to enhance specificity for low-abundance ions .

Q. What strategies resolve discrepancies in metabolite identification across studies on this compound?

Contradictions arise from variations in sample preparation or instrumentation. Mitigation approaches include:

- Cross-lab validation : Share raw data (e.g., .raw MS files) for independent reproducibility checks .

- Isotopic labeling : Use - or -labeled analogs to confirm fragmentation patterns .

- Meta-analysis : Pool datasets from multiple studies (e.g., plasma samples from 9+ subjects) to identify consensus metabolites .

Q. How can microbial biotransformation models elucidate metabolic pathways of this compound?

Cunninghamella blakesleeana is a validated model for studying oxidative metabolism:

- Biotransformation conditions : Incubate Rabeprazole Sulfide with fungal cultures (pH 7.0, 28°C, 120 rpm) for 72 hours .

- Metabolite profiling : Use HR-MS and -NMR to detect O-demethylation products (e.g., loss of 14 Da from parent compound) .

- Comparative analysis : Align microbial metabolites with human liver microsome data to predict in vivo pathways .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.